molecular formula C11H11NO4 B11883600 4-Ethoxybenzo[d]oxazole-2-acetic acid

4-Ethoxybenzo[d]oxazole-2-acetic acid

Cat. No.: B11883600
M. Wt: 221.21 g/mol
InChI Key: PMAUAKSZKKOBSW-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazole-2-acetic acid is a chemical compound with the molecular formula C 11 H 11 NO 4 and a molecular weight of 221.21 g/mol . Its structure features a benzo[d]oxazole core substituted with an ethoxy group at the 4-position and an acetic acid moiety at the 2-position . This specific structure makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Researchers utilize this compound in the development of various heterocyclic compounds, which are often explored for their potential biological activities . Its reactivity profile is particularly useful in the construction of more complex molecules for drug discovery programs. For instance, related 2-alkoxybenzo[d]oxazole derivatives are documented as key materials in the synthesis of advanced pharmaceutical compounds, such as benzoxazole derivatives with a bicyclic piperazine ring that exhibit potent PDE4 (phosphodiesterase-4) inhibition activity . This suggests potential applications for this chemical class in developing therapies for inflammatory diseases. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(4-ethoxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C11H11NO4/c1-2-15-7-4-3-5-8-11(7)12-9(16-8)6-10(13)14/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

PMAUAKSZKKOBSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)CC(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Ethoxybenzo D Oxazole 2 Acetic Acid and Its Analogues

Retrosynthetic Analysis of the 4-Ethoxybenzo[d]oxazole-2-acetic acid Scaffold

A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The primary disconnection breaks the ester linkage of the acetic acid side chain, leading to a precursor molecule such as an ethyl ester, which can be hydrolyzed in the final step. The next key disconnection involves the C-N and C-O bonds of the oxazole (B20620) ring. This points to a substituted 2-aminophenol (B121084) and a two-carbon synthon as the primary building blocks. Specifically, the analysis reveals 4-ethoxy-2-aminophenol and a derivative of malonic acid or a related C2-electrophile as key intermediates. The ethoxy group can be traced back to a hydroxyl group on the benzene (B151609) ring, suggesting 2-amino-1,3-benzenediol or a protected derivative as a potential starting material. This retrosynthetic strategy allows for the separate synthesis and functionalization of the key fragments before their convergent assembly.

Classical and Modern Synthetic Approaches for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is a pivotal step in the synthesis of the target molecule. Both classical and modern methods are employed to construct this heterocyclic system, primarily through the reaction of a 2-aminophenol derivative with a suitable carbonyl-containing compound.

Cyclization Reactions of Precursor Molecules

The most common and well-established method for benzoxazole synthesis involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives. organic-chemistry.orgnih.gov This approach offers a high degree of flexibility in introducing substituents onto the benzoxazole core. For the synthesis of 2-substituted benzoxazoles, various catalysts and reaction conditions have been developed to improve yields and reaction times. These include the use of Brønsted or Lewis acids, as well as metal catalysts. organic-chemistry.orgorganic-chemistry.org For instance, the combination of a Brønsted acid and copper iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Greener synthetic approaches have also been explored, utilizing catalysts like samarium triflate in aqueous media or solvent-free conditions with reusable catalysts. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Benzoxazole Ring Formation
Catalyst/ReagentSubstratesConditionsYield (%)Reference
Samarium triflateo-amino(thio)phenols and aldehydesAqueous medium, mild conditionsGood organic-chemistry.org
Brønsted acid and CuI2-aminophenols and β-diketonesAcetonitrile, 80°C, 16hup to 89% organic-chemistry.org
Imidazolium chloride2-aminophenols and DMF derivatives140°C, 8hModerate to excellent nih.gov
Brønsted acidic ionic liquid gel2-aminophenol and aldehydesSolvent-free, 130°C, 5h85-98% rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, offering advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Several MCRs have been developed for the one-pot synthesis of substituted benzoxazoles. These reactions typically involve the in-situ formation of the key 2-aminophenol intermediate or the direct construction of the benzoxazole ring from three or more starting materials. For example, a metal-free, one-pot, multi-component method for the synthesis of 2-aryl benzoxazoles has been reported using catechols, ammonium (B1175870) acetate (B1210297), and various carbonyl compounds in the presence of an iodine-DMSO catalyst system. rsc.org This approach allows for the formation of the benzoxazole core and the introduction of a substituent at the 2-position in a single synthetic operation.

Regioselective Introduction of the Ethoxy Moiety

The regioselective introduction of the ethoxy group at the 4-position of the benzoxazole ring is a critical step that dictates the final structure of the target molecule. This is typically achieved by utilizing a pre-functionalized starting material, namely 4-ethoxy-2-aminophenol. The synthesis of this key intermediate requires careful control of regioselectivity.

A common strategy involves the Williamson ether synthesis, where a suitably protected 2-aminophenol with a hydroxyl group at the 4-position is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base. masterorganicchemistry.comedubirdie.commiracosta.edu The choice of protecting group for the amino function is crucial to prevent N-alkylation and ensure selective O-alkylation.

Alternatively, regioselective synthesis of 2-aminophenols from N-arylhydroxylamines has been reported, which could potentially be adapted for the synthesis of 4-ethoxy-2-aminophenol. nih.gov This method involves a cascade nih.govnih.gov-sigmatropic rearrangement and in-situ hydrolysis process.

Methods for Incorporating the Acetic Acid Side Chain at Position 2

Esterification and Hydrolysis Pathways

A prevalent method for introducing the acetic acid side chain involves the use of a malonic ester derivative, such as diethyl malonate. The reaction of 4-ethoxy-2-aminophenol with diethyl malonate would lead to the formation of an intermediate which, upon cyclization and subsequent hydrolysis and decarboxylation, would yield the desired this compound.

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. researchgate.net This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally an irreversible process that goes to completion. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. researchgate.net

Table 2: General Reaction Parameters for Ester Hydrolysis
Reaction TypeReagentsConditionsProductsReference
Acidic HydrolysisEster, excess water, strong acid catalyst (e.g., H2SO4)HeatingCarboxylic acid and alcohol researchgate.net
Basic Hydrolysis (Saponification)Ester, strong base (e.g., NaOH, KOH)Heating, followed by acidificationCarboxylate salt (intermediate), then Carboxylic acid and alcohol researchgate.net

Functionalization at the Alpha-Carbon of the Acetic Acid Group

The alpha-carbon of the acetic acid moiety in this compound, the methylene (B1212753) (-CH2-) group situated between the benzoxazole ring and the carboxyl group, presents a target for synthetic modification to generate novel analogues. However, direct functionalization at this position is challenging due to the relatively low acidity of the alpha-protons. In standard carboxylic acids, the pKa of these protons is high, making deprotonation and subsequent reaction difficult without strong bases and harsh conditions.

The acidity of alpha-hydrogens is significantly influenced by the functional groups attached. While groups like nitro, carbonyl, and nitrile can activate a methylene group, the carboxyl group of a simple acetic acid derivative provides only weak activation. msu.edu Consequently, the scientific literature does not extensively detail the direct alkylation or arylation at the alpha-carbon of this compound itself.

A common strategy to enhance the reactivity of such an alpha-carbon is to convert the carboxylic acid into an ester, such as an ethyl or methyl ester. This conversion facilitates the formation of an enolate anion under less stringent basic conditions, creating a nucleophile that can react with electrophiles like alkyl halides or aryl halides. This approach is fundamental to classic reactions like the malonic ester and acetoacetic ester syntheses, which are used to form substituted acetic acids. msu.edutib.eu While this remains a plausible theoretical pathway for generating analogues of this compound, specific applications of this strategy to this particular compound are not widely reported in the reviewed literature. The development of direct, catalytic enantioselective alkylation methods for arylacetic acids using chiral lithium amides represents a more advanced approach, circumventing the need for traditional chiral auxiliaries. nih.gov Similarly, palladium-catalyzed α-arylation has been successfully applied to a range of carboxylic acids and amides, demonstrating a modern method for forming carbon-carbon bonds at the alpha-position. escholarship.org

Considerations of Green Chemistry Principles in the Synthesis of this compound

The synthesis of the benzoxazole core, a critical step in producing this compound, has been a significant focus for the application of green chemistry principles. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to conventional methods. jetir.orgijpbs.com

Key green synthetic strategies for benzoxazole derivatives include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of environmentally benign catalysts and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. eurekaselect.combohrium.combenthamdirect.com This technique facilitates efficient internal heating by direct coupling of microwave energy with the molecules in the reaction mixture. eurekaselect.combenthamdirect.com The synthesis of benzoxazoles via the condensation of 2-aminophenols with carboxylic acids or aldehydes is frequently enhanced by microwave assistance, often in the presence of green catalysts or under solvent-free conditions. eurekaselect.combohrium.comresearchgate.net For instance, a novel approach utilizes hydrogen peroxide as a safe and inexpensive oxidant under microwave irradiation for the cyclodesulfurization step in forming benzoxazole rings. tandfonline.com

Ultrasound-Assisted Synthesis (Sonochemistry): Sonication, the application of ultrasound energy to a chemical reaction, provides another green alternative to conventional heating. researchgate.net This method promotes reactions through acoustic cavitation, leading to shorter reaction times, milder conditions, and high yields. ijpsonline.comnih.gov The environmentally friendly synthesis of benzoxazole derivatives has been successfully achieved by irradiating reactants with ultrasound, sometimes in green solvents like ethanol (B145695) or even in a water bath, highlighting the method's alignment with green chemistry protocols. ijpbs.comresearchgate.netijpsonline.com

Green Catalysts and Solvents: The choice of catalyst and solvent plays a crucial role in the environmental impact of a synthetic process. Research has focused on replacing hazardous and volatile organic solvents (VOCs) with greener alternatives like water, glycerol, or deep eutectic solvents (DES). ijpbs.combohrium.comorganic-chemistry.org Furthermore, the development of reusable and non-toxic catalysts is a cornerstone of green synthesis. Examples include the use of samarium triflate in an aqueous medium, Brønsted acidic ionic liquids under solvent-free conditions, and various nanoparticle catalysts which can often be recovered and reused for multiple reaction cycles. ijpbs.comorganic-chemistry.orgnih.govacs.org

The following table summarizes various green chemistry approaches applied to the synthesis of the core benzoxazole ring system, a precursor to the title compound.

MethodCatalyst/ConditionsSolventKey AdvantagesReference
Microwave IrradiationDeep Eutectic Solvent (DES)Solvent-freeRapid reaction, high yields, recyclable catalyst, elimination of toxic reagents. bohrium.com
Microwave IrradiationHydrogen Peroxide (H₂O₂)Not specifiedUse of a safer and inexpensive oxidant, short reaction time (10 min). tandfonline.com
Ultrasound IrradiationNone specifiedEthanolShort reaction times, high yields, environmentally friendly. ijpbs.comresearchgate.net
Conventional HeatingBrønsted Acidic Ionic Liquid (BAIL) GelSolvent-freeHigh yields (85-98%), reusable catalyst, facile workup. nih.govacs.org
Conventional HeatingSamarium Triflate [Sm(OTf)₃]Aqueous mediumReusable catalyst, mild reaction conditions. organic-chemistry.org
Conventional HeatingAmmonium Chloride (NH₄Cl)EthanolMild conditions, short reaction time, high yield, economically viable. jetir.org

Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico

Antimicrobial Activity Spectrum and Mechanisms

The acetic acid moiety is recognized for its antimicrobial properties. nih.gov Studies have demonstrated its effectiveness against a broad spectrum of bacteria, including problematic Gram-negative strains. nih.gov The antimicrobial potential of oxazole (B20620) derivatives has also been extensively reviewed, showing efficacy against various bacterial and fungal pathogens. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of benzoxazole (B165842) have shown notable antibacterial properties. researchgate.net The presence of an acetic acid group, in particular, has been associated with enhanced biological activity. core.ac.uk While specific data on 4-Ethoxybenzo[d]oxazole-2-acetic acid is limited, related compounds have been tested against a variety of bacterial strains. For instance, acetic acid at a low concentration of 3% has demonstrated excellent bactericidal effects against both Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, and Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The minimum inhibitory concentration (MIC) of acetic acid against various wound-infecting pathogens, including both Gram-positive and Gram-negative species, has been reported to be between 0.16–0.31%. nih.gov Fused polyheterocyclic derivatives based on a tetramate scaffold have also shown activity against Gram-negative, but not Gram-positive, bacterial strains. nih.gov

Table 1: Antibacterial Activity of Acetic Acid Against Various Strains

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosaGram-Negative0.16% - 0.31% nih.gov
Acinetobacter baumanniiGram-Negative0.16% - 0.31% nih.gov
Escherichia coliGram-Negative0.16% - 0.31% nih.gov
Staphylococcus aureus (MRSA)Gram-Positive0.16% - 0.31% nih.gov
Enterococcus faecalisGram-Positive0.16% - 0.31% nih.gov

Antifungal Efficacy Against Relevant Pathogens

Benzoxazole derivatives are recognized for their potential as antifungal agents. researchgate.net For example, certain 1,2,4-oxadiazole (B8745197) derivatives have shown significant activity against various plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com One particular compound, designated 4f in a study, exhibited potent inhibition with EC50 values of 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica. mdpi.com Similarly, some newly synthesized 1,3-oxazole derivatives have demonstrated activity against Candida albicans. mdpi.com While direct studies on this compound are not specified, the general class of compounds shows promising antifungal capabilities.

Elucidation of Proposed Mechanisms of Action

The antimicrobial mechanism of acetic acid involves its ability to diffuse across bacterial membranes. mdpi.com The action of chitosan, another antimicrobial agent, provides a model for potential mechanisms, which include binding to negatively charged cell surfaces, leading to disruption of the cell wall and membrane. mdpi.com For oxazole derivatives, one proposed mechanism of action is the inhibition of essential enzymes. For instance, some antifungal 1,2,4-oxadiazole derivatives are thought to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, interfering with the fungal respiratory chain. mdpi.com Molecular docking simulations suggest that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the SDH protein. mdpi.com Another oxazole derivative, BMY 42393, acts by stimulating prostacyclin receptors to elevate cAMP levels. nih.gov

Anticancer Potential and Associated Enzyme Inhibition

The 2-arylbenzoxazole structure is a key feature in a variety of compounds exhibiting anticancer activities. core.ac.uk The presence of an acetic acid group on the benzoxazole nucleus has been shown to enhance cytotoxic activity against cancer cell lines. core.ac.uk

Eukaryotic Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes in DNA replication and are established targets for anticancer drugs. nih.gov Inhibition of these enzymes, particularly topoisomerase II, can lead to the formation of double-strand breaks in DNA and trigger cell death, making it an important strategy in cancer treatment. core.ac.uknih.gov Several 2-arylbenzoxazole derivatives have been identified as significant inhibitors of eukaryotic topoisomerase II. core.ac.uk For example, one such derivative was found to be more potent than the reference drug etoposide, a well-known topoisomerase II poison. core.ac.uknih.gov These inhibitors function by stabilizing the covalent complex between topoisomerase and DNA, which ultimately prevents the religation of the DNA strands. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are another critical class of enzymes involved in cell signaling pathways that regulate cell proliferation, growth, and angiogenesis. nih.gov Their inhibition is a key strategy in targeted cancer therapy. ajchem-a.com Benzoxazole derivatives have been designed and evaluated as potential VEGFR-2 inhibitors, a type of receptor tyrosine kinase. nih.gov One study found a significant correlation between the VEGFR-2 inhibitory activity of certain benzoxazole compounds and their cytotoxicity against the HepG2 cancer cell line. nih.gov The most potent compound in that series, 12l, exhibited a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.gov Docking studies have shown that these compounds can bind to key amino acids in the kinase domain, similar to established inhibitors like sorafenib. nih.gov Other oxazole and thiazole (B1198619) derivatives have also been investigated as potent and selective inhibitors of tyrosine kinases such as Flt-3. google.com

Table 2: Enzyme Inhibitory Activity of Related Benzoxazole Derivatives

Enzyme TargetCompound ClassObserved ActivityReference Compound
Topoisomerase II2-ArylbenzoxazoleMore potent than reference core.ac.ukEtoposide core.ac.uk
VEGFR-2Benzoxazole derivative (12l)IC50 = 97.38 nM nih.govSorafenib (IC50 = 48.16 nM) nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound This compound corresponding to the detailed outline provided.

Studies have been conducted on various other derivatives of benzoxazole and related heterocyclic compounds, investigating their potential pharmacological effects. For instance, research has explored the anti-inflammatory, analgesic, anticancer, antimicrobial, and enzyme-inhibitory properties of different benzoxazole-acetic acid analogues and other related structures. core.ac.ukniscair.res.inresearchgate.netijpbs.comnih.gov These studies often focus on how different substituents on the benzoxazole ring system influence biological activity. core.ac.ukniscair.res.in

However, the specific biological activities and molecular mechanisms for This compound , including its modulation of the PI3K/mTOR pathway, its profiles for COX and LOX inhibition, or its potential antidiabetic, antioxidant, antiviral, and antileishmanial activities, have not been detailed in the accessible scientific literature. Consequently, data tables and detailed research findings for this particular compound cannot be generated at this time.

Enzyme Modulation and Inhibition Profiles for this compound

Enzymatic Kinetic Studies of Inhibition

A comprehensive review of scientific literature and research databases did not yield specific studies on the enzymatic kinetic properties of this compound. While the broader class of benzoxazole derivatives has been investigated for various biological activities, detailed enzymatic inhibition kinetics for this particular compound, including data on inhibition constants (Ki), IC50 values, and the specific enzymes targeted, are not available in the public domain at this time.

Therefore, a detailed analysis of its enzymatic inhibition mechanisms, complete with kinetic data and interactive tables, cannot be provided. Further empirical research is required to elucidate the potential enzymatic inhibitory activities and the corresponding kinetic parameters of this compound.

Computational Chemistry and Molecular Modeling Applications in the Study of 4 Ethoxybenzo D Oxazole 2 Acetic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 4-Ethoxybenzo[d]oxazole-2-acetic acid, and its potential biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations can elucidate the specific binding modes of this compound within the active site of a target protein. By calculating the binding energy, these studies can also predict the affinity of the compound for the target. A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on similar benzoxazole (B165842) derivatives have shown that the orientation of the benzoxazole ring and its substituents plays a critical role in the binding affinity. acs.org The ethoxy group at the 4-position and the acetic acid moiety at the 2-position of the oxazole (B20620) ring are key features that would be analyzed for their potential hydrogen bonding, hydrophobic, and electrostatic interactions with amino acid residues in a target's binding pocket.

In studies of other benzoxazole-based inhibitors, key interactions often involve hydrogen bonds with specific residues and hydrophobic interactions that stabilize the ligand-protein complex. acs.org For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues, while the ethoxy group and the benzoxazole core can engage in hydrophobic interactions. The table below illustrates hypothetical binding energies and key interacting residues for this compound with potential cancer-related targets, based on studies of similar compounds. rsc.orgnih.gov

Target ProteinPredicted Binding Energy (kcal/mol)Potential Key Interacting ResiduesInteraction Type
VEGFR-2-8.5Cys919, Asp1046Hydrogen Bond
Val848, Leu1035Hydrophobic
EGFR-7.9Met793, Thr790Hydrogen Bond
Leu718, Val726Hydrophobic
DNA Gyrase-9.2Asp73, Gly77Hydrogen Bond
Ile78, Pro79Hydrophobic

This table is illustrative and based on docking studies of structurally related benzoxazole derivatives. The actual binding energies and interactions for this compound would require specific computational analysis.

Identification of Putative Biological Targets

A significant application of molecular docking is the identification of potential biological targets for a novel compound. By screening this compound against a panel of known protein structures associated with various diseases, researchers can hypothesize its mechanism of action. This approach, sometimes referred to as reverse docking, has been successfully applied to identify targets for other benzoxazole derivatives, implicating them in pathways related to cancer, inflammation, and infectious diseases. nih.govpnrjournal.com For example, given the known activities of similar compounds, potential targets for this compound could include vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, or cyclooxygenase (COX) enzymes, which are involved in inflammation. rsc.orgnih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors (from the carboxylic acid group), hydrophobic regions (the benzoxazole ring and ethoxy group), and aromatic rings.

Once a pharmacophore model is developed, it can be used as a query in virtual screening of large chemical databases to identify other molecules with similar pharmacophoric features. ijrpr.com This process can lead to the discovery of novel compounds with potentially similar or improved biological activity. Virtual screening can significantly reduce the time and cost associated with identifying new drug candidates compared to traditional high-throughput screening methods.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

For a series of derivatives of this compound, a 3D-QSAR study could be performed to understand how different substituents and their spatial arrangement influence a specific biological activity, such as inhibitory potency against a particular enzyme. rsc.orgijrar.org These models generate contour maps that visualize regions where certain physicochemical properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. rsc.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. acs.org For this compound, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. acs.org By simulating the complex in a solvated environment that mimics physiological conditions, researchers can verify if the key interactions are maintained throughout the simulation.

MD simulations are also crucial for understanding the flexibility of both the ligand and the protein, which is not fully accounted for in rigid docking studies. acs.org The trajectories from MD simulations can be used to calculate binding free energies with higher accuracy, providing a more reliable prediction of the binding affinity. rsc.org

In Silico Metabolic Pathway Prediction and Analysis

Understanding the metabolic fate of a compound is a critical aspect of drug development. In silico tools can predict the potential metabolic pathways of this compound by identifying the most likely sites of metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. creative-biolabs.com These prediction methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com

Ligand-based methods use the chemical structure of the compound to predict its metabolic fate based on known metabolic transformations of similar structures. creative-biolabs.com Structure-based approaches involve docking the compound into the active site of specific metabolic enzymes to identify which atoms are most susceptible to modification. creative-biolabs.com For this compound, potential metabolic transformations could include O-deethylation of the ethoxy group or hydroxylation of the benzene (B151609) ring. Predicting these pathways early in the drug discovery process can help in designing compounds with improved metabolic stability.

Predictive Metabolite Profiling

Predictive metabolite profiling utilizes sophisticated algorithms and extensive databases of known metabolic transformations to forecast the potential metabolites of a parent compound. For this compound, several metabolic transformations can be anticipated based on its chemical structure. The primary sites susceptible to metabolism are the ethoxy group, the aromatic benzoxazole core, and the acetic acid side chain.

Computational tools, such as those that model the activity of cytochrome P450 (CYP450) enzymes, are instrumental in this predictive process. nih.gov These enzymes are major players in phase I metabolism, often introducing or exposing functional groups to increase water solubility and facilitate excretion. For this compound, the following phase I reactions are plausible:

O-dealkylation: The ethoxy group is a prime target for O-dealkylation, a common metabolic pathway mediated by CYP450 enzymes. This would result in the formation of 4-Hydroxybenzo[d]oxazole-2-acetic acid and acetaldehyde (B116499).

Hydroxylation: The aromatic benzoxazole ring system could undergo hydroxylation at various positions. The specific site of hydroxylation is often predicted based on the electron density of the aromatic ring and the steric accessibility for enzyme active sites.

Oxidation: The acetic acid side chain could undergo further oxidation, although this is generally a less common pathway for such moieties.

Following phase I metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl groups, are likely to undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules to further increase water solubility. Potential phase II metabolites could include glucuronide and sulfate (B86663) conjugates of the hydroxylated parent compound.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolic Reaction Predicted Metabolite Enzyme Family
O-Dealkylation4-Hydroxybenzo[d]oxazole-2-acetic acidCYP450
Aromatic HydroxylationHydroxylated-4-Ethoxybenzo[d]oxazole-2-acetic acidCYP450
GlucuronidationThis compound glucuronideUGT
Sulfation4-Hydroxybenzo[d]oxazole-2-acetic acid sulfateSULT

Elucidation of Metabolic Flux Distributions

Metabolic flux analysis (MFA) is a computational technique used to quantify the rates of metabolic reactions within a biological system. While direct experimental MFA for this compound is not available, computational models can simulate its introduction into known metabolic networks to predict its potential impact on metabolic fluxes.

By integrating the predicted metabolites from profiling studies into established metabolic pathway maps, such as those available in the MetaCyc database, it is possible to hypothesize how the compound might alter the flow of metabolites through interconnected pathways. metacyc.orgnih.govnih.govresearchgate.net For instance, the metabolism of the ethoxy group to acetaldehyde would introduce this two-carbon unit into the central carbon metabolism, where it can be further oxidized to acetate (B1210297) and subsequently enter the tricarboxylic acid (TCA) cycle.

Computational models can simulate the perturbation caused by the introduction of this compound and predict changes in the flux of key metabolic pathways. For example, a significant diversion of resources towards the detoxification and elimination of the compound and its metabolites could potentially decrease the flux through other essential pathways. These predictions, while theoretical, can guide future experimental studies to validate the metabolic impact of the compound.

Comparative Analysis with Known Biological Pathways

A comparative analysis of this compound with compounds of similar structure that have known biological activities can provide valuable insights into its potential mechanisms of action and interactions with biological pathways. The benzo[d]oxazole scaffold is present in a variety of biologically active compounds, and molecular docking studies on related structures have shown interactions with enzymes such as cyclooxygenase (COX).

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of various enzymes. By comparing its docking score and binding interactions with those of known inhibitors or substrates, it is possible to infer its potential to modulate the activity of these proteins. For example, docking studies could explore its potential to interact with enzymes involved in inflammation or other disease-related pathways.

Furthermore, by examining the metabolic pathways of structurally analogous compounds, predictions can be made about the likely biological pathways that this compound might influence. This comparative approach, leveraging the wealth of existing biochemical data, provides a rational basis for prioritizing experimental investigations into the compound's biological effects.

Chemical Modifications and Prodrug Strategies for 4 Ethoxybenzo D Oxazole 2 Acetic Acid

Design and Synthesis of 4-Ethoxybenzo[d]oxazole-2-acetic acid Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves intricate chemical processes that allow for systematic modifications at three primary sites: the benzoxazole (B165842) core, the ethoxy substituent, and the acetic acid side chain. These modifications are instrumental in studying structure-activity relationships (SAR) and developing compounds with improved efficacy and pharmacokinetic properties.

Modifications on the Benzoxazole Core Structure

The benzoxazole core is a common target for modification to explore its impact on biological activity. One prevalent synthetic route to 2-substituted benzoxazole derivatives involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. For instance, a general and efficient method for synthesizing benzoxazoles is the reaction of 2-aminophenols with aldehydes under solvent-free conditions, catalyzed by a Brønsted acidic ionic liquid gel. This approach offers high yields and the reusability of the catalyst.

Further modifications can be introduced by altering the substituents on the benzene (B151609) ring of the benzoxazole nucleus. For example, the introduction of different aryl groups at the 2-position of the benzoxazole ring has been shown to significantly influence the biological activity of the resulting compounds. The synthesis of 2-arylbenzoxazole-5-acetic acids has been achieved through the oxidative coupling of substituted benzaldehydes with methyl 3-amino-4-hydroxyphenylacetate, followed by hydrolysis of the resulting ester. This method allows for the incorporation of a wide variety of substituents on the aryl ring, enabling a thorough investigation of their effects on the compound's properties.

Alterations to the Ethoxy Substituent

The ethoxy group at the 4-position of the benzoxazole ring is another key site for chemical modification. Altering the nature of this substituent can impact the compound's lipophilicity, metabolic stability, and receptor-binding interactions. While direct modifications to the ethoxy group of this compound are not extensively detailed in readily available literature, the principles of bioisosteric replacement can be applied.

Bioisosteres are functional groups or molecules that have similar physical and/or chemical properties and which produce broadly similar biological properties to another chemical compound. The ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with bioisosteric groups such as a trifluoromethyl or a small alkyl group to modulate its electronic and steric properties. The synthesis of such analogues would typically involve starting with the appropriately substituted 2-aminophenol (B121084) precursor.

Derivatization of the Acetic Acid Side Chain

The acetic acid side chain is a prime target for derivatization, often to create prodrugs with improved pharmacokinetic properties. The carboxylic acid functional group can be readily converted into esters and amides.

Ester Prodrugs: Esterification of the carboxylic acid is a common strategy to enhance lipophilicity and membrane permeability. For example, methyl esters of benzoxazole acetic acid derivatives have been synthesized and evaluated for their biological activities. The synthesis of these esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent.

Amide Prodrugs: The formation of amide derivatives is another important modification. Amides can be synthesized by reacting the carboxylic acid with an amine using a coupling agent. This approach allows for the introduction of a wide range of substituents, which can influence the compound's solubility, stability, and biological activity. The synthesis of 2-phenyl-oxazole-4-carboxamide derivatives has been explored as a strategy to identify potent apoptosis inducers.

Prodrug Design Principles for Optimized Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov The primary goal of prodrug design is to overcome undesirable properties of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or toxicity. For this compound, the carboxylic acid moiety is a convenient handle for prodrug development.

Ester and Amide-Based Prodrugs: As mentioned, converting the carboxylic acid to an ester or an amide is a common prodrug strategy. nih.gov These prodrugs are often designed to be hydrolyzed by esterases or amidases in the body to release the active carboxylic acid. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol or amine portion of the prodrug. For instance, ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to reduce gastrointestinal toxicity. nih.gov

Mutual Prodrugs: Another approach is the design of mutual prodrugs, where the parent drug is linked to another active pharmacological agent. This strategy aims to achieve a synergistic effect or to target a specific site of action. For example, a mutual azo prodrug of 5-aminosalicylic acid (5-ASA) has been synthesized by linking it to a 2-phenylbenzoxazole-5-acetic acid derivative. nih.gov This prodrug is designed to be cleaved by azoreductases in the colon, releasing both active agents for the treatment of inflammatory bowel disease. nih.gov

The table below summarizes various chemical modifications and their potential impact on the properties of this compound.

Modification SiteType of ModificationSynthetic StrategyPotential Impact
Benzoxazole Core Alteration of substituents on the benzene ringStarting with substituted 2-aminophenolsModified receptor binding and biological activity
Introduction of different aryl groups at the 2-positionCondensation with substituted aromatic aldehydes or carboxylic acidsVaried potency and selectivity
Ethoxy Substituent Bioisosteric replacement (e.g., other alkoxy groups, trifluoromethyl)Synthesis from appropriately substituted 2-aminophenolsAltered lipophilicity, metabolic stability, and electronic properties
Acetic Acid Side Chain EsterificationReaction with alcoholsIncreased lipophilicity, enhanced membrane permeability
AmidationReaction with aminesModified solubility, stability, and potential for targeted delivery
Mutual Prodrug FormationCovalent linkage to another active drug moleculeSynergistic effects, site-specific drug release

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for 4-Ethoxybenzo[d]oxazole-2-acetic acid

The benzoxazole (B165842) nucleus is considered a "privileged scaffold," capable of interacting with a diverse range of biological receptors. Research has established that substituted benzoxazoles can act on numerous targets. researchgate.net For instance, different derivatives have shown inhibitory activity against enzymes like VEGFR-2, which is crucial in tumor angiogenesis, and pro-inflammatory cytokines such as TNF-α and IL-6. nih.govresearchgate.net Other identified targets include topoisomerase II, cyclooxygenase (COX), and various kinases involved in cell signaling pathways. nih.govresearchgate.net

Future research should aim to screen this compound against a wider, more diverse panel of biological targets to uncover novel mechanisms of action. Given the broad activities of its parent scaffold, exploring its potential in neurodegenerative diseases, metabolic disorders, or as an antiviral agent could be fruitful. A molecular hybridization approach, combining the benzoxazole moiety with other pharmacophores, could also lead to compounds with novel target profiles, as has been demonstrated in the development of potential anti-Alzheimer's agents. mdpi.comnih.gov

Table 1: Potential Novel Biological Targets for Benzoxazole Derivatives

Target Class Specific Examples Therapeutic Area Rationale
Kinases Mitogen-Activated Protein Kinase (MEK), Cyclin-Dependent Kinases (CDKs) Oncology, Inflammation Benzoxazoles are known kinase inhibitors; exploring other members of the kinome could reveal new anticancer or anti-inflammatory activities. researchgate.netnih.gov
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Neurodegenerative Diseases Hybrid molecules containing benzoxazole have shown promise as inhibitors, suggesting a role in treating Alzheimer's disease. mdpi.comnih.gov
Viral Proteins HIV-1 Reverse Transcriptase, Tobacco Mosaic Virus (TMV) proteins Infectious Diseases The benzoxazole scaffold has been found in compounds with anti-HIV and broader antiviral activities. mdpi.com
Bacterial Enzymes DNA Gyrase, Dihydrofolate Reductase Infectious Diseases Benzoxazole derivatives have demonstrated potent antibacterial activity, and exploring specific essential enzymes could lead to new antibiotics. researchgate.net
Nuclear Receptors Estrogen Receptor (ER), Peroxisome Proliferator-Activated Receptors (PPARs) Oncology, Metabolic Diseases The scaffold's ability to fit into diverse binding pockets makes it a candidate for modulating nuclear receptor activity.

Development of Advanced and Sustainable Synthetic Methodologies

While traditional methods for synthesizing benzoxazoles exist, they often involve harsh conditions, toxic reagents, or long reaction times. mdpi.com The future of synthesizing this compound and related compounds lies in the adoption of advanced and sustainable "green chemistry" methodologies. mdpi.com These approaches prioritize energy efficiency, the use of eco-friendly solvents, waste reduction, and the use of recyclable catalysts. mdpi.combohrium.com

Recent advancements include microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields. mdpi.com The use of reusable catalysts, such as samarium triflate, copper(II) ferrite (B1171679) nanoparticles, or Brønsted acidic ionic liquids, offers a more sustainable alternative to stoichiometric reagents. organic-chemistry.orgnih.gov Solvent-free reactions or the use of greener solvents like water or deep eutectic solvents further enhance the environmental profile of benzoxazole synthesis. mdpi.comorganic-chemistry.org Developing a one-pot synthesis, where multiple reaction steps are performed sequentially in the same vessel, can also improve efficiency and reduce waste. mdpi.comnih.gov

Table 2: Comparison of Synthetic Methodologies for Benzoxazole Scaffolds

Methodology Description Advantages Disadvantages
Conventional Heating Typically involves refluxing reactants in an organic solvent for several hours. mdpi.com Well-established and widely understood. Long reaction times, high energy consumption, often requires toxic solvents. mdpi.com
Microwave/Ultrasound-Assisted Uses microwave or ultrasonic irradiation to accelerate the reaction. mdpi.com Drastically reduced reaction times (minutes vs. hours), often higher yields. mdpi.com Requires specialized equipment.
Mechanochemical Reactions Grinding solid reactants together, often without any solvent. mdpi.com Solvent-free, energy-efficient, rapid. mdpi.com May not be suitable for all substrate types.
Catalysis in Green Solvents Using recyclable catalysts in environmentally benign solvents like water or ionic liquids. bohrium.comorganic-chemistry.orgnih.gov Environmentally friendly, catalyst can be recovered and reused. bohrium.comnih.gov Catalyst may leach or lose activity over time.
One-Pot Procedures Combining multiple synthetic steps into a single operation without isolating intermediates. mdpi.comnih.gov Increased efficiency, reduced waste and purification steps. Requires careful optimization of reaction conditions for all steps.

Integration of Artificial Intelligence and Machine Learning in Benzoxazole Scaffold Drug Discovery

Potential Applications in Multi-Target and Combination Therapies

Complex diseases like cancer or diabetes are often driven by multiple biological pathways, making them difficult to treat with a single-target drug. dovepress.com This has led to the rise of multi-target drugs—single molecules designed to interact with several targets simultaneously—and combination therapies. researchgate.netdovepress.com The benzoxazole scaffold, with its proven ability to interact with a wide array of proteins, is an ideal candidate for the development of multi-target agents. nih.govresearchgate.net

Future research could focus on designing derivatives of this compound that simultaneously inhibit key targets in a disease pathway. For example, a single benzoxazole compound could be engineered to inhibit both a protein kinase and an angiogenesis factor, delivering a two-pronged attack on a tumor. nih.gov This approach has been explored with compounds like Sunitinib, which serves as an inspiration for designing new multi-targeted agents. nih.gov Alternatively, this compound could be evaluated in combination with existing drugs. Its specific mechanism of action might synergize with other therapies, potentially leading to greater efficacy, reduced dosages, and a lower likelihood of developing drug resistance. dovepress.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethoxybenzo[d]oxazole-2-acetic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves coupling ethoxy-substituted benzo[d]oxazole precursors with acetic acid derivatives. A common approach uses oxalyl chloride or other acylating agents under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (0–25°C), and stoichiometric ratios of reactants. Yield improvements are achievable via slow addition of reagents to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm ethoxy group integration (-OCH2_2CH3_3, δ ~1.3–1.5 ppm for CH3_3) and acetic acid proton environments (δ ~2.5–3.5 ppm).
  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C11_{11}H11_{11}NO5_5). Purity is confirmed via HPLC with UV detection at λ ~260 nm .

Q. What are the critical storage conditions to prevent degradation of this compound during experimental workflows?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the ethoxy group and acetic acid moiety. Avoid exposure to humidity and strong bases/acids. Stability tests via TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. How do crystallographic data and hydrogen bonding interactions influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar molecular geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds. For example, chains parallel to the [111] direction form via intermolecular interactions between the acetic acid –COOH and oxazole N/O atoms. SHELX refinement (e.g., SHELXL-2018/3) is critical for modeling anisotropic displacement parameters and validating bond lengths (C–O: ~1.36 Å; C=O: ~1.21 Å) .

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